molecular formula C30H38N6O6 B10849344 H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2

Cat. No.: B10849344
M. Wt: 578.7 g/mol
InChI Key: IJZIWUAJVCVWNA-WAHOFHFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 is a cyclic opioid peptide analog designed to target μ-opioid receptors (MOR). Structurally, it features a tyrosine (Tyr) residue at the N-terminus, followed by a cyclized sequence containing D-ornithine (D-Orn), a substituted amino acid (Atc, likely an abbreviation for a nonstandard residue), and glutamic acid (Glu), with a C-terminal amidation. This compound exhibits moderate μ-opioid receptor affinity (Ki = 26.3 nM) and is part of a broader class of cyclic peptides optimized for enhanced receptor selectivity and metabolic stability compared to linear analogs .

Properties

Molecular Formula

C30H38N6O6

Molecular Weight

578.7 g/mol

IUPAC Name

(2S,5S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3,8,14-trioxospiro[1,4,9-triazacyclotetradecane-2,3'-2,4-dihydro-1H-naphthalene]-5-carboxamide

InChI

InChI=1S/C30H38N6O6/c31-22(16-18-7-9-21(37)10-8-18)27(40)34-24-6-3-15-33-25(38)12-11-23(26(32)39)35-29(42)30(36-28(24)41)14-13-19-4-1-2-5-20(19)17-30/h1-2,4-5,7-10,22-24,37H,3,6,11-17,31H2,(H2,32,39)(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t22-,23-,24+,30-/m0/s1

InChI Key

IJZIWUAJVCVWNA-WAHOFHFDSA-N

Isomeric SMILES

C1C[C@H](C(=O)N[C@]2(CCC3=CC=CC=C3C2)C(=O)N[C@@H](CCC(=O)NC1)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

C1CC(C(=O)NC2(CCC3=CC=CC=C3C2)C(=O)NC(CCC(=O)NC1)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

The linear precursor undergoes RCM using the second-generation Grubbs’ catalyst (RuCl2(IMesH2)(CHPh)(PCy3)), which facilitates olefin formation between allyl-protected side chains. Key parameters include:

  • Solvent : Dichloromethane (DCM) or chloroform at 10 mM peptide concentration.

  • Catalyst loading : 10–20 mol%, added incrementally to minimize side reactions.

  • Reaction time : 24–48 hours under inert atmosphere, monitored via thin-layer chromatography (TLC).

The reaction produces a mixture of cis and trans olefin isomers, separable via preparative HPLC using a C18 column with an acetonitrile/0.1% TFA gradient. For this compound, the cis isomer predominates (~75%) due to steric constraints imposed by the Atc residue.

Post-Cyclization Modifications

Following RCM, the allyl-protected Glu4 is deprotected using tetrakis(triphenylphosphine)palladium(0) and phenylsilane in DCM. The Mtt group on Orn2 is selectively removed with 1% trifluoroacetic acid (TFA) in DCM, exposing the δ-amino group for subsequent lactamization with Glu4’s carboxylic acid. This step ensures conformational rigidity critical for opioid receptor binding.

Purification and Structural Validation

Crude cyclic peptides are purified via reversed-phase high-performance liquid chromatography (RP-HPLC) under the following conditions:

ColumnMobile PhaseGradientFlow RateDetection
Vydac C180.1% TFA in H2O/CH3CN10–90% CH3CN10 mL/min254 nm

Purified fractions are lyophilized and subjected to structural characterization:

  • High-resolution mass spectrometry (HR-MS) : Confirms molecular weight (MW = 578.7 g/mol).

  • Nuclear magnetic resonance (NMR) : Assigns olefin configuration (cis: J = 10.4 Hz; trans: J = 15.2 Hz) and verifies lactam formation.

  • Circular dichroism (CD) : Assesses secondary structure stability in aqueous and membrane-mimetic environments.

Stereochemical Control and Optimization

The Atc residue’s configuration (D or L) significantly impacts bioactivity. Enantioselective synthesis of Atc involves:

  • Asymmetric hydrogenation : A tetralin precursor is treated with a chiral rhodium catalyst (e.g., Rh-(R)-BINAP) to yield (R)- or (S)-Atc with >99% enantiomeric excess (ee).

  • Dynamic kinetic resolution : Racemic Atc is resolved using immobilized penicillin acylase, favoring the L-isomer in basic conditions.

Incorporating D-Atc enhances δ-opioid receptor (DOR) selectivity, while L-Atc improves μ-opioid receptor (MOR) binding.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for this compound synthesis:

ParameterSPPS YieldRCM EfficiencyFinal Purity
Linear precursor78%92%
Cyclization (cis isomer)65%89%
Global deprotection95%
Overall yield45%

Chemical Reactions Analysis

Types of Reactions

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Opioid Receptor Agonism

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 and its analogs are primarily studied for their interactions with opioid receptors. These receptors play a crucial role in the modulation of pain and analgesia. Research indicates that modifications in the structure of opioid peptides can significantly alter their binding affinity and selectivity towards different opioid receptors (mu, delta, and kappa) .

Case Study: Deltorphin Analog Synthesis

  • A study synthesized new deltorphin analogs incorporating this compound, demonstrating enhanced potency and selectivity for delta opioid receptors compared to traditional opioids. The analogs showed subnanomolar activity in receptor binding assays, highlighting their potential as effective analgesics .

Pain Management

The compound is being explored for its efficacy in managing chronic pain conditions. Its selective binding to opioid receptors suggests it could provide pain relief with potentially fewer side effects than conventional opioids.

Data Table: Binding Affinity of Opioid Peptides

CompoundMu Receptor Binding Affinity (Ki, nM)Delta Receptor Binding Affinity (Ki, nM)
This compound200.5
Deltorphin I100.1
Morphine5100

Structural Studies and Molecular Modeling

Molecular modeling studies have been instrumental in understanding the structure-activity relationship of this compound. These studies help predict how modifications to the peptide can influence its biological activity.

Case Study: Conformational Analysis

  • A computational study analyzed various conformers of this compound using molecular mechanics simulations. The findings indicated that certain conformations exhibited higher affinities for mu receptors, suggesting avenues for optimizing peptide design .

Therapeutic Targeting

The therapeutic potential of this compound extends beyond pain management to include applications in other areas such as:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Cancer Therapy : Research is ongoing into the use of opioid peptides as adjuncts in cancer therapy due to their ability to modulate pain and possibly influence tumor growth dynamics .

Synthesis and Development

The synthesis of this compound involves complex chemical processes that have been refined over time to improve yield and purity.

Synthesis Overview

  • The synthesis typically involves solid-phase peptide synthesis techniques, allowing for precise control over the incorporation of specific amino acids and modifications .

Mechanism of Action

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 exerts its effects by binding to opioid receptors, specifically the mu-opioid receptor. The cyclic structure of the peptide restricts the conformational flexibility of the side chains, enhancing receptor selectivity and affinity. The compound interacts with the receptor’s binding site, leading to activation or inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cyclic Opioid Peptides

Core Structural Features

Cyclic opioid peptides are typically stabilized by bridges (e.g., disulfide or dicarba bonds) to constrain conformational flexibility, enhancing receptor binding and selectivity. Key analogs for comparison include:

  • H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 : A disulfide-bridged enkephalin analog with high μ/δ opioid activity (Ki = 0.6–2.4 nM for μ; 1.25–6.55 nM for δ) .
  • Dicarba analogs (e.g., H-Tyr-c[D-Allylgly-Gly-Phe-L-Allylgly]NH2): Replace disulfide bonds with carbon-carbon bridges via ring-closing metathesis (RCM), retaining subnanomolar μ/δ activity .
  • DPDPE (H-Tyr-c[D-Pen-Gly-Phe-D-Pen]OH) : A δ-selective agonist (Ki = 1.4 nM for δ; >1,000 nM for μ) .

Receptor Affinity and Selectivity

Compound μ Ki (nM) δ Ki (nM) κ Ki (nM) Selectivity Profile
H-Tyr-c[D-Orn-(D/L)Atc-Glu]-NH2 26.3 N/A N/A Moderate μ selectivity
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 0.6–2.4 1.25–6.55 >200 Dual μ/δ agonist
DPDPE >1,000 1.4 N/A δ-selective agonist
Dicarba analog (trans isomer) 0.616 1.25 57.6 μ/δ agonist, low κ
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) 0.16–0.41 >1,000 N/A μ-selective antagonist

Data compiled from

H-Tyr-c[D-Orn-(D/L)Atc-Glu]-NH2 exhibits lower μ affinity than dicarba enkephalin analogs but higher selectivity compared to dual μ/δ agonists. Its moderate potency may reflect structural rigidity or altered pharmacophore alignment due to the D-Orn and Atc residues.

Impact of Structural Modifications

  • Bridge Type : Disulfide bridges (e.g., in H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2) confer flexibility, while dicarba bridges (e.g., CH₂-CH₂ or CH=CH) enhance chemical stability but may reduce activity if overly rigid .
  • Residue Substitutions : Replacing Cys with Pen (penicillamine) in DPDPE increases δ selectivity, whereas D-Orn in H-Tyr-c[D-Orn-...] may alter charge distribution or hydrogen bonding at the receptor interface .

Metabolic Stability

  • Cyclic peptides generally exhibit improved stability over linear counterparts. For example, H-Dmt-c[D-Lys-Phe-Phe-Asp]-NH2 (C-36) shows enhanced in vitro stability but poor blood-brain barrier (BBB) penetration due to high polarity .
  • H-Tyr-c[D-Orn-...]-NH2’s amidation and cyclic structure likely improve plasma stability, though BBB permeability remains uncharacterized.

Pharmacological Implications

  • μ vs. δ Activity: Unlike dicarba analogs with balanced μ/δ agonism, H-Tyr-c[D-Orn-...]-NH2’s moderate μ selectivity may reduce δ-mediated side effects (e.g., immunosuppression) .
  • Therapeutic Potential: Its moderate affinity suggests utility in peripheral pain management, avoiding central nervous system (CNS) side effects associated with high-potency μ agonists like fentanyl .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing cyclic peptide analogues like H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2?

Cyclic peptides are typically synthesized via solid-phase peptide synthesis (SPPS) followed by cyclization. For this compound, ring-closing metathesis (RCM) has been used to form dicarba analogues, replacing disulfide bonds with carbon-carbon bonds for enhanced stability . Key steps include:

  • Orthogonal protection of amino acid side chains (e.g., Orn and Glu).
  • Use of Grubbs catalysts for RCM to ensure regioselectivity.
  • Purification via reversed-phase HPLC and validation by mass spectrometry (MS) and NMR .

Q. How do structural modifications (e.g., D/L-Atc stereochemistry) influence the opioid receptor binding affinity of this compound?

Stereochemistry at the Atc position significantly affects receptor selectivity. For example:

  • D-Atc analogues often exhibit higher μ-opioid receptor (MOR) affinity due to optimal spatial alignment with receptor subpockets.
  • L-Atc variants may shift selectivity toward δ-opioid receptors (DOR) or reduce binding altogether . Experimental validation involves competitive binding assays using radiolabeled ligands (e.g., [³H]DAMGO for MOR) and computational docking studies to map residue interactions .

Q. What analytical techniques are critical for characterizing the purity and conformation of this compound?

  • HPLC : To assess purity (>95% required for pharmacological studies) .
  • Circular Dichroism (CD) : To confirm secondary structure (e.g., β-turn conformations critical for receptor engagement) .
  • NMR Spectroscopy : For resolving spatial arrangements of D/L-Atc and backbone cyclization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinity data for this compound across different studies?

Discrepancies may arise from:

  • Assay conditions : Variations in buffer pH, temperature, or membrane preparation methods (e.g., transfected cells vs. native tissue). Standardize protocols using NIH guidelines for preclinical studies .
  • Receptor dimerization : Co-expression of MOR/DOR in cell lines may alter ligand selectivity. Use heteromer-selective assays (e.g., BRET/FRET) .
  • Statistical rigor : Apply multivariate analysis to account for batch effects or outliers .

Q. What strategies improve the metabolic stability of this compound without compromising receptor activity?

  • Backbone cyclization : Enhances resistance to proteolysis compared to linear peptides .
  • D-amino acid substitution : Replace L-Atc with D-Atc to reduce enzymatic degradation .
  • PEGylation or glycosylation : Modifications at the N- or C-terminus can prolong half-life while maintaining core pharmacophore interactions . Validate stability via in vitro serum assays and LC-MS/MS metabolite profiling .

Q. How does the presence of NH2-terminal functional groups impact the compound’s interactions with opioid receptors?

The NH2 group of Tyr¹ forms a salt bridge with Asp147 in MOR’s third transmembrane helix (TMH3), a critical interaction for agonist activity. Modifications here (e.g., acetylation) abolish signaling. Experimental approaches include:

  • Alanine scanning mutagenesis of receptor residues to identify key binding partners .
  • pH-dependent binding assays to probe electrostatic contributions .

Q. What in silico methods are effective for predicting the conformational dynamics of this cyclic peptide in aqueous vs. membrane environments?

  • Molecular Dynamics (MD) Simulations : Use explicit solvent/membrane models (e.g., CHARMM36) to simulate peptide behavior over 100+ ns trajectories.
  • Free Energy Perturbation (FEP) : Quantify the impact of D/L-Atc stereochemistry on binding free energy .
  • Coarse-Grained Modeling : For large-scale conformational sampling in lipid bilayers .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to differentiate between partial agonism and antagonism in this compound?

  • Use cAMP accumulation assays (for Gi-coupled receptors) with varying peptide concentrations (1 nM–10 μM).
  • Compare Emax values to reference agonists (e.g., DAMGO for MOR). Emax < 80% indicates partial agonism .
  • Include β-arrestin recruitment assays to assess biased signaling .

Q. What statistical frameworks are recommended for analyzing nonlinear binding or signaling data?

  • Fit data to Hill-Langmuir equations using nonlinear regression (e.g., GraphPad Prism).
  • Apply Akaike Information Criterion (AIC) to compare one-site vs. two-site binding models .
  • For heterogeneous data, use mixed-effects models to account for inter-experiment variability .

Q. How can isotopic labeling (e.g., ¹⁵N/¹³C) enhance NMR studies of this peptide’s structure-activity relationships?

  • Isotope-Edited NMR : Resolve overlapping signals in crowded regions (e.g., Tyr¹ NH2 and Orn side chains) .
  • Relaxation Dispersion Experiments : Probe microsecond-to-millisecond conformational exchanges critical for receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.